[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
Description
[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a thiazolone derivative characterized by a 4-oxo-4,5-dihydro-1,3-thiazol core substituted with a benzylthio group at position 2 and an acetic acid moiety at position 3. The thiazolone ring system is known for its tautomeric behavior (enol-keto equilibrium) and pharmacological relevance, particularly in antimicrobial and anticancer applications . For instance, compounds like [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid (CAS: sc-321083) share the same core but differ in substituents, highlighting the role of thioether groups in modulating activity .
Structure
3D Structure
Properties
IUPAC Name |
2-(2-benzylsulfanyl-4-oxo-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c14-10(15)6-9-11(16)13-12(18-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPCJXUFAPZWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C(S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170801 | |
| Record name | 5-Thiazoleacetic acid, 4,5-dihydro-4-oxo-2-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-40-8 | |
| Record name | 5-Thiazoleacetic acid, 4,5-dihydro-4-oxo-2-[(phenylmethyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazoleacetic acid, 4,5-dihydro-4-oxo-2-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves the following steps:
Thiazole Formation: : The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a halogenated compound under specific conditions.
Benzylthio Group Introduction: : The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzylthiolate ion reacts with an appropriate electrophile.
Acetic Acid Derivative Formation: : Finally, the acetic acid derivative is formed by reacting the thiazole intermediate with an acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Michael Addition Reactions
The compound participates in enantioselective Michael additions with rigidified bis(sulfonyl)ethylenes under bifunctional organocatalysis. Key findings include:
Catalytic Addition to Vinyl Bis(sulfones)
-
Reagents : Rigidified β-substituted bis(sulfonyl)ethylenes (e.g., 2a–f ) .
-
Catalysts : Squaramide-based catalysts (e.g., C1 , C2 ) enable high stereocontrol .
-
Outcomes :
Table 1: Catalyst Performance in Michael Additions
| Catalyst | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|
| C1 | 24 | 95 | 88 |
| C2 | 24 | 75 | 98 |
| C3 | 48 | 82 | 75 |
Hydrolysis and Desulfonylation
The thiazole ring undergoes acid-catalyzed hydrolysis to yield hydantoin derivatives, followed by selective desulfonylation:
Acidic Hydrolysis
-
Products :
Desulfonylation
-
Outcomes :
N-Alkylation and Functionalization
The N-benzoyl group permits post-addition modifications:
TFA-Mediated Deprotection
N-Alkylation
-
Products :
Theoretical Insights into Reactivity
DFT calculations rationalize reactivity trends:
-
pKa Differences :
-
Transition States :
Chemoselectivity in Multifunctional Systems
The acetic acid side chain remains inert during conjugate additions, enabling chemoselective reactions:
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring and benzylthio group make it a versatile intermediate in organic synthesis.
Biology
In biological research, [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets.
Medicine
In the medical field, this compound has potential applications in drug development. It can be used as a lead compound for the synthesis of new therapeutic agents, particularly those targeting bacterial infections or cancer.
Industry
In industry, this compound can be used as a surfactant or in the production of specialty chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, focusing on substituent variations and their implications:
*Calculated based on molecular formula C₁₂H₁₁NO₃S₂.
Key Observations:
- Thioether vs. In contrast, amino substituents (e.g., 4-nitroanilino in 12cb) may engage in hydrogen bonding, affecting solubility and target interactions .
- Tautomerism: Analogous compounds like N-[2-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]benzamide (10ca) exist as keto-enol tautomers in solution, influencing reactivity and spectral properties (e.g., NMR chemical shifts at δ 9.84 ppm for keto form) .
Spectral and Physicochemical Data
- NMR Trends : In analogs like 12ab, the keto tautomer shows characteristic downfield shifts for the NH proton (δ 12.22 ppm) and aromatic protons (δ 8.24–7.47 ppm) .
- FTIR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretching) and ~3350 cm⁻¹ (N-H stretching) are consistent across derivatives .
- Solubility: Amino-substituted derivatives (e.g., 12ac with 4-methoxyanilino) exhibit improved aqueous solubility compared to thioether analogs due to polar functional groups .
Biological Activity
[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a benzylthio group, contributing to its diverse biological properties.
- Molecular Formula : C₁₂H₁₁NO₃S₂
- Molecular Weight : 281.35 g/mol
- CAS Number : 1142201-40-8
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, revealing promising results in several areas:
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for various bacterial strains demonstrate its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest that the compound may serve as a lead structure for developing new antibiotics.
2. Anticancer Activity
The anticancer activity of thiazole derivatives has been extensively studied. This compound has demonstrated cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound's IC50 values against different cancer cell lines indicate its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
| HeLa (Cervical Cancer) | 20 |
The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance cytotoxicity.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that compounds with electron-donating groups exhibited improved activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Efficacy : Another investigation focused on the cytotoxic effects of thiazole derivatives against human cancer cell lines. The study found that this compound showed significant growth inhibition in MCF-7 and HeLa cells, suggesting its potential as an anticancer therapeutic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
